

Application Notes & Protocols: Synthesis of Peptides Containing Multiple Acetylated Lysines

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Compound of Interest

Compound Name: Ac-Lys(Fmoc)-OH

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Introduction

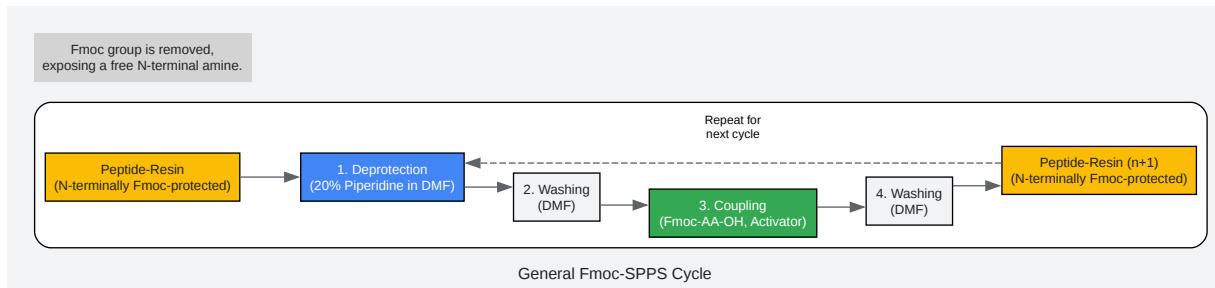
Lysine acetylation is a critical and reversible post-translational modification (PTM) that plays a pivotal role in regulating a wide array of cellular processes, including gene transcription, protein stability, and enzyme activity.^{[1][2]} The synthesis of peptides containing specifically placed acetylated lysine (AcK) residues is an indispensable tool for studying the functional consequences of this modification.^[3] These synthetic peptides are crucial for developing antibodies, investigating protein-protein interactions, and serving as substrates for deacetylase enzymes. This document provides detailed protocols and technical guidance for the chemical synthesis of peptides containing single and multiple acetylated lysines using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

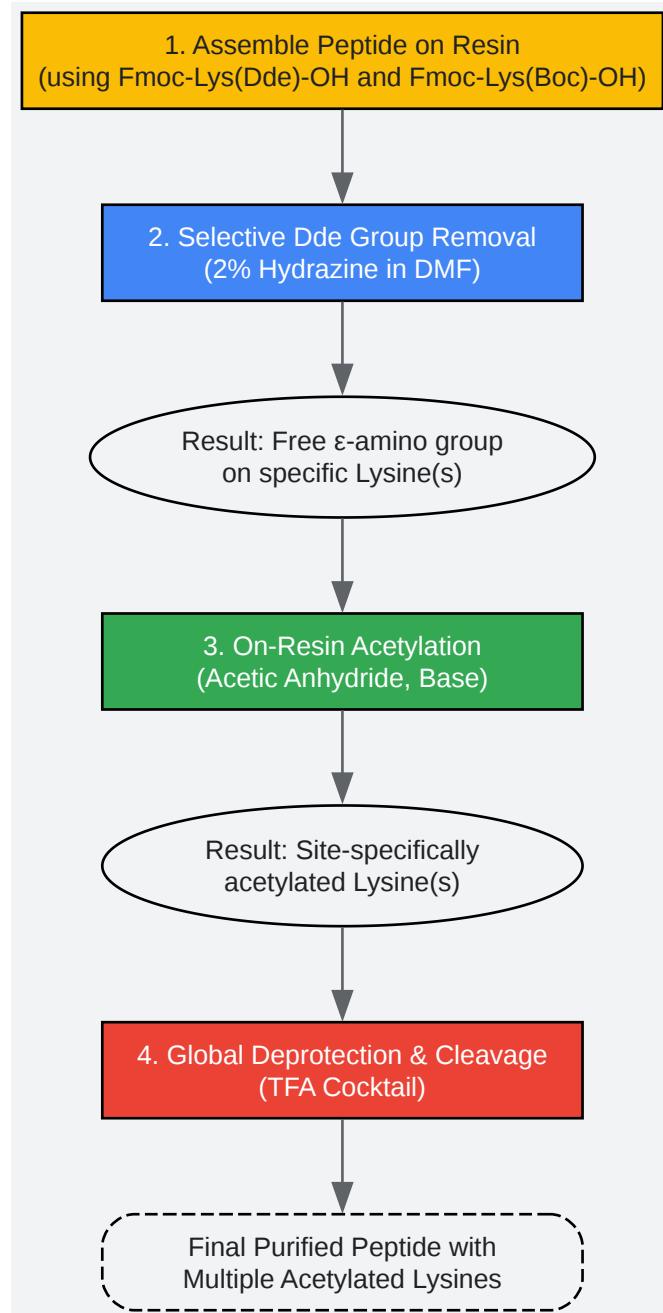
Core Principle: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The most common method for synthesizing peptides with acetylated lysines is the Fmoc/tBu strategy in Solid-Phase Peptide Synthesis (SPPS).^[3] In SPPS, the peptide is assembled step-by-step while the C-terminal amino acid is anchored to an insoluble resin support.^[4] The N α -amino group of each incoming amino acid is temporarily protected by the base-labile

Fluorenylmethyloxycarbonyl (Fmoc) group.[5] The synthesis follows a cyclical process of deprotection, washing, coupling of the next amino acid, and further washing.[6]

To introduce an acetylated lysine, the pre-modified building block, $\text{N}^{\alpha}\text{-Fmoc-N}^{\varepsilon}\text{-acetyl-L-lysine}$ (Fmoc-Lys(Ac)-OH), is incorporated directly during the coupling step.[3][7] For peptides with multiple, specifically placed acetylated lysines, an orthogonal protection strategy is required. This involves using additional side-chain protecting groups that can be removed under conditions that do not affect the $\text{N}^{\alpha}\text{-Fmoc}$ group or other side-chain protectors.[8] This allows for selective deprotection and modification of specific lysine residues after the full peptide backbone has been assembled.



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